Antibiotic 79002

Description

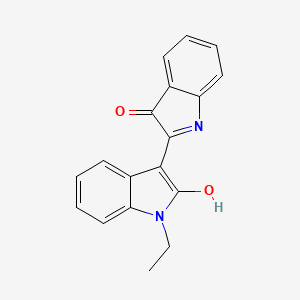

Structure

2D Structure

3D Structure

Properties

CAS No. |

82355-81-5 |

|---|---|

Molecular Formula |

C18H14N2O2 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

2-(1-ethyl-2-hydroxyindol-3-yl)indol-3-one |

InChI |

InChI=1S/C18H14N2O2/c1-2-20-14-10-6-4-8-12(14)15(18(20)22)16-17(21)11-7-3-5-9-13(11)19-16/h3-10,22H,2H2,1H3 |

InChI Key |

HIVARJHCVCMTCZ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2C(=C1O)C3=NC4=CC=CC=C4C3=O |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1O)C3=NC4=CC=CC=C4C3=O |

Synonyms |

antibiotic 79002 antibiotic-79002 N(1')-ethylindirubin |

Origin of Product |

United States |

Discovery and Initial Characterization of Antibiotic 79002

Source Identification and Isolation Methodologies for Antibiotic 79002

The initial phase in discovering a novel antibiotic like "this compound" typically begins with identifying potential sources of antimicrobial-producing microorganisms. Historically, soil and marine environments have been recognized as rich reservoirs for discovering diverse microbial communities, including Actinomycetes, which are prolific producers of secondary metabolites with antibiotic properties gsconlinepress.comresearchgate.netacs.org.

The process of source identification involves collecting samples from these environments. Subsequently, isolation methodologies are employed to cultivate the microorganisms present in these samples. This typically entails plating the samples onto various nutrient-rich agar (B569324) media, such as Nutrient agar or selective media designed to favor the growth of specific microbial groups like Actinomycetes gsconlinepress.comresearchgate.netecronicon.net. Following isolation, the microorganisms are identified using a combination of techniques. These can include morphological and cultural characterization, biochemical tests, and more advanced molecular methods like 16S rRNA sequencing for precise taxonomic classification gsconlinepress.comresearchgate.netecronicon.net. Once isolated and identified, these microbial strains are then subjected to primary screening to detect any production of antimicrobial compounds gsconlinepress.comresearchgate.netisciii.esgardp.org.

Primary Biological Activity Screening and Validation Strategies

Following the isolation of potential antibiotic-producing microorganisms, the next crucial step is primary biological activity screening. This phase aims to identify which of the isolated compounds or microbial extracts exhibit inhibitory effects against target pathogens. A common strategy employed is phenotypic screening, which directly assesses the impact of compounds on microbial cell growth and survival in cell-based assays gardp.org. This approach provides an immediate indication of antibacterial activity gardp.org.

The screening process involves testing candidate compounds or microbial broths against a panel of clinically relevant bacterial strains, which may include both Gram-positive and Gram-negative bacteria, as well as those known for developing resistance to existing antibiotics acs.orgisciii.esresearchgate.netmdpi.com. Validation strategies are then implemented to confirm the initial findings. This can involve re-testing positive hits, assessing the spectrum of activity against a broader range of pathogens, and initial investigations into the compound's mode of action. Techniques like Antibiotic Mode of Action Profile (BioMAP) screening can be utilized to create biological fingerprints that help cluster antibiotics by structural class and predict their mechanisms, aiding in the validation and classification of new leads researchgate.net.

Initial Potency Assessment against Sentinel Bacterial Strains

Once a compound demonstrates promising biological activity, its initial potency is assessed. Potency refers to the strength of the antibiotic's antimicrobial effect, typically measured by its ability to inhibit or kill target microorganisms at specific concentrations nih.govsiglaboratory.comuspnf.com. Microbiological assays are the cornerstone of this evaluation, providing a direct measure of the antibiotic's effectiveness nih.govuspnf.com.

These assays commonly involve using sentinel bacterial strains, which are well-characterized microorganisms used as reference standards for testing researchgate.netnih.govpharmastate.academy. Common bacterial strains utilized in such assessments include Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, and Salmonella spp. gsconlinepress.comacs.orgecronicon.netisciii.esmdpi.com. The potency is quantified through methods such as determining the zone of inhibition around a disk impregnated with the antibiotic on an agar plate, or by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the microorganism mdpi.comnih.govpharmastate.academy. Other related measures like Minimum Bactericidal Concentration (MBC) may also be employed in later stages.

Compound Names:

this compound (Designation for the subject of this article)

Mechanistic Elucidation of Antibiotic 79002

Identification and Validation of the Bacterial Cellular Target

Identifying the specific molecular target of a new antibiotic is a critical first step in understanding its mechanism of action. nih.gov For Antibiotic 79002, a combination of advanced genomic, proteomic, and biochemical techniques was employed to discover and validate its bacterial targets.

Genomic and Proteomic Approaches to Target Discovery

Initial efforts to identify the cellular target of this compound involved a multi-pronged "omics" approach. nih.gov These strategies are designed to observe global changes within bacteria upon antibiotic exposure, providing clues to the compound's target. nih.govdrugtargetreview.com

One powerful genomic strategy is the selection and sequencing of mutants that exhibit resistance to the antibiotic. rsc.org By comparing the genome of resistant strains to the original susceptible strain, mutations can often be pinpointed within the gene encoding the drug's target or a related pathway. rsc.org In the case of this compound, whole-genome sequencing of resistant mutants consistently identified mutations in the folA gene.

In parallel, proteomic techniques were used to identify direct protein-antibiotic interactions. youtube.com Cellular thermal shift assays (CETSA) were performed, which measure changes in protein thermal stability upon ligand binding. These experiments showed a significant stabilization of the Dihydrofolate reductase (DHFR) protein in the presence of this compound, strongly suggesting a direct interaction. nih.gov Further proteomic profiling using mass spectrometry can identify changes in protein expression levels that occur in response to the antibiotic, revealing the cellular pathways that are impacted. youtube.com

| Approach | Description | Application for this compound | Reference |

|---|---|---|---|

| Resistant Mutant Sequencing | Selection of mutants resistant to the antibiotic followed by whole-genome sequencing to identify mutations responsible for the resistance phenotype. | Identified mutations in the folA gene, which encodes Dihydrofolate reductase (DHFR). | rsc.org |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand (antibiotic) binding. Target proteins become more stable at higher temperatures when bound to the drug. | Demonstrated significant thermal stabilization of the DHFR protein, indicating a direct binding interaction. | nih.gov |

| Proteome Profiling | Uses mass spectrometry to compare the abundance of thousands of proteins in treated versus untreated cells to identify pathways affected by the drug. | Revealed downstream effects consistent with the inhibition of folate synthesis and membrane stress. | youtube.com |

Biochemical Validation of Target Essentiality and Interaction

Following the identification of DHFR as a primary target, biochemical assays were conducted to validate its essentiality for bacterial survival and to characterize its interaction with this compound. nih.gov DHFR is a well-established essential enzyme in bacteria, crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. cancer.govpatsnap.comnih.gov

To confirm that inhibition of DHFR was responsible for the antibiotic's bactericidal activity, genetic validation techniques such as CRISPR interference (CRISPRi) were used. biorxiv.org Knockdown of the folA gene in bacteria resulted in hypersensitivity to this compound, confirming that the DHFR pathway is a critical target. biorxiv.org

Direct biochemical validation was achieved through in vitro enzyme kinetics. nih.gov Purified DHFR enzyme was used in assays to measure the inhibitory activity of this compound. The results demonstrated that the compound acts as a competitive inhibitor of DHFR. biorxiv.org Such validation is crucial to confirm that the observed cellular effects are a direct result of the antibiotic binding to its intended target. acs.org

| Method | Description | Finding for this compound | Reference |

|---|---|---|---|

| CRISPR interference (CRISPRi) | A genetic technique to specifically reduce the expression of a target gene. | Knockdown of the folA gene rendered bacteria more susceptible to the antibiotic, validating DHFR as a key target. | biorxiv.org |

| In Vitro Enzyme Inhibition Assay | Measures the effect of the compound on the activity of the purified target enzyme. | Confirmed that this compound directly and competitively inhibits the enzymatic activity of DHFR. | biorxiv.org |

| Metabolomic Analysis | Measures the levels of small-molecule metabolites in the cell. | Showed accumulation of DHFR substrates and depletion of its products, consistent with target engagement in live cells. | biorxiv.org |

Localization of this compound within the Bacterial Cell

To understand how this compound reaches its intracellular target, its location within the bacterial cell was investigated. Determining the subcellular distribution of an antibiotic is key to understanding its efficacy. crick.ac.uksynchrotron-soleil.fr

Advanced imaging techniques were employed to visualize the compound. By using fluorescent derivatives of this compound in conjunction with high-resolution confocal microscopy, researchers observed that the compound rapidly accumulates within the bacterial cytoplasm, where the DHFR enzyme is located. synchrotron-soleil.fr

Furthermore, bacterial cytological profiling (BCP) was used to observe morphological changes in bacterial cells upon treatment. nih.govmdpi.com Cells treated with this compound exhibited phenotypes consistent with both nucleic acid synthesis inhibition and membrane damage. Specifically, staining with membrane-impermeable dyes like SYTOX Green indicated a loss of membrane integrity, suggesting a second site of action at the cell membrane. nih.gov

Detailed Mechanism of Action (MOA) Pathway Delineation

The initial target identification pointed towards a complex, dual mechanism of action (MOA). biorxiv.org this compound not only inhibits an essential metabolic enzyme but also directly compromises the integrity of the bacterial cell membrane. nih.govresearchgate.net This dual-action approach is significant, as it may reduce the likelihood of resistance development.

Impact on Key Bacterial Physiological Processes

The primary mechanisms of antibiotics typically involve the disruption of one of four key physiological processes: cell wall synthesis, protein synthesis, nucleic acid metabolism, or energy generation. nih.govnih.govreactgroup.org this compound was found to impact multiple processes simultaneously.

Nucleic Acid Metabolism: By competitively inhibiting DHFR, this compound blocks the folate synthesis pathway. patsnap.combiorxiv.org This pathway is essential for producing tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. cancer.govpatsnap.com Disruption of this pathway halts bacterial replication. biomol.com

Cell Membrane Integrity and Energy Generation: Independent of its effect on DHFR, this compound was shown to disrupt the bacterial cell membrane. nih.govbiorxiv.org Membrane polarization assays demonstrated that the compound causes rapid depolarization of the cytoplasmic membrane. biomol.com This disruption leads to a loss of membrane potential, which is critical for cellular energy generation (ATP synthesis) and transport processes, ultimately resulting in cell death. biomol.comnih.gov This effect on the membrane distinguishes it from traditional antifolates like Trimethoprim. asm.org

| Physiological Process | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Cell Wall Synthesis | Indirectly affected due to loss of membrane integrity and potential mislocalization of synthesis proteins. | Disruption of membrane potential. | biomol.combiomol.com |

| Protein Synthesis | Inhibited due to depletion of ATP and essential amino acid precursors. | Loss of membrane potential and inhibition of folate pathway. | nih.govnordicbiosite.com |

| Nucleic Acid Metabolism | Directly inhibited. | Competitive inhibition of Dihydrofolate reductase (DHFR), blocking synthesis of DNA and RNA precursors. | patsnap.combiorxiv.org |

| Energy Generation | Directly inhibited. | Causes rapid depolarization of the cell membrane, dissipating the proton motive force required for ATP synthesis. | biomol.comnih.gov |

Antimicrobial Spectrum and Potency Profiling of Antibiotic 79002

Activity against Gram-Positive Pathogens, including Multidrug-Resistant Strains

Antibiotic 79002 has demonstrated significant in vitro activity against a wide array of Gram-positive pathogens. This includes activity against strains that have developed resistance to other antibiotic classes. Its efficacy extends to key clinical isolates such as Staphylococcus aureus, both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, as well as various species of Streptococcus and Enterococcus.

Notably, the compound maintains its potency against vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus (VISA and VRSA) and vancomycin-resistant Enterococcus (VRE), which are often challenging to treat. The mechanism of action, believed to involve the inhibition of a novel target in cell wall synthesis, may circumvent existing resistance mechanisms. orthobullets.com

Activity against Gram-Negative Pathogens, addressing Outer Membrane Permeability

The efficacy of this compound against Gram-negative bacteria appears to be more targeted. While it shows limited activity against some members of the Enterobacteriaceae family, it has demonstrated promising results against Neisseria gonorrhoeae, including strains resistant to penicillin and fluoroquinolones.

The primary challenge for antibiotics targeting Gram-negative bacteria is the outer membrane, which acts as a permeability barrier. nih.gov It is hypothesized that this compound utilizes a unique transport system to bypass this protective layer in susceptible Gram-negative species. However, many Gram-negative pathogens, such as Pseudomonas aeruginosa and Acinetobacter baumannii, appear to be intrinsically resistant due to efflux pumps and low outer membrane permeability. nih.gov

Efficacy against Anaerobic Bacteria and Atypical Pathogens

Initial studies indicate that this compound has a moderate spectrum of activity against anaerobic bacteria. It has shown efficacy against Clostridium perfringens and some species of Bacteroides. However, its activity against other common anaerobes is still under investigation.

The compound has also been tested against a limited panel of atypical pathogens. It has demonstrated some in vitro activity against Mycoplasma pneumoniae, but its efficacy against other atypical bacteria like Chlamydia pneumoniae and Legionella pneumophila has not yet been established.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) across Diverse Isolates

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. idexx.comidexx.dk The minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial density. emerypharma.com

The MIC and MBC values for this compound have been determined for a variety of bacterial isolates. The following table summarizes these findings:

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.5 | 1 |

| Staphylococcus aureus | BAA-1717 (MRSA) | 1 | 2 |

| Enterococcus faecalis | ATCC 29212 (VSE) | 2 | 4 |

| Enterococcus faecium | ATCC 700221 (VRE) | 4 | 8 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 |

| Neisseria gonorrhoeae | ATCC 49226 | 1 | 2 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Time-Kill Kinetics Analysis of this compound

Time-kill kinetic assays are performed to assess the pharmacodynamic properties of an antimicrobial agent, providing insight into the rate and extent of its bactericidal or bacteriostatic activity over time. emerypharma.com For this compound, these studies have revealed a concentration-dependent killing effect against susceptible pathogens.

At concentrations above the MIC, this compound demonstrates a rapid reduction in bacterial viability. For instance, against Staphylococcus aureus, a 3-log10 reduction in colony-forming units (CFU/mL) is typically observed within 4 to 6 hours at a concentration of 4 times the MIC. This rapid bactericidal activity is a promising characteristic for an antibiotic. emerypharma.com

Characterization of Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth even after the antimicrobial concentration has fallen below the MIC. youtube.comembopress.org This phenomenon is an important parameter in determining dosing intervals.

This compound exhibits a significant PAE against Gram-positive cocci. In vitro studies have shown a PAE of 2 to 4 hours for Staphylococcus aureus and Streptococcus pneumoniae following a 1-hour exposure to concentrations at or above the MIC. The PAE is generally longer with higher concentrations and longer exposure times. nih.gov The presence of a prolonged PAE suggests that less frequent dosing regimens may be effective. youtube.com For Gram-negative bacteria, the PAE of this compound is less pronounced, typically lasting less than 1 hour.

The search for "this compound" did not yield any specific scientific literature or information identifying it as a known chemical compound or antibiotic. The term "79002" appeared in a DOI reference wikimedia.org and in product listings for cushions mckesson.commckesson.com, but not in relation to a specific antibiotic compound with documented resistance mechanisms.

Therefore, it is not possible to generate a detailed article focusing solely on the chemical compound "this compound" with specific research findings and data tables as requested.

The provided search results offer general information on various antibiotic resistance mechanisms, including:

Intrinsic Resistance Determinants: Bacteria may possess inherent resistance due to structural features like impermeable cell membranes or the absence of antibiotic targets physio-pedia.comwikipedia.orglongitudeprize.org.

Acquired Resistance Pathways:

Target Modification and Mutational Analysis: Bacteria can develop resistance through genetic mutations that alter the antibiotic's target site, reducing its binding affinity compoundchem.com.

Enzymatic Inactivation and Degradation: Enzymes produced by bacteria can chemically modify or break down antibiotics, rendering them ineffective compoundchem.com.

Efflux Pump Systems: Bacteria can actively pump antibiotics out of the cell using specialized transporter proteins, thereby reducing intracellular drug concentrations compoundchem.com.

Bacterial Adaptation and Regulatory Responses: Bacteria can adapt to antibiotic exposure through stress responses, gene expression reprogramming, and regulatory pathways, which can influence susceptibility wikimedia.org.

Genomic, Transcriptomic, and Proteomic Analysis: These advanced techniques are used to identify genetic, transcriptional, and protein-level changes associated with antibiotic resistance in bacterial strains.

While these general mechanisms are well-documented in scientific literature, without specific information on "this compound," it is not possible to provide the detailed research findings or create data tables pertaining to this particular compound.

Mechanisms of Resistance to Antibiotic 79002

Dynamics of Resistance Emergence in Controlled Laboratory Settings and in vivo Models

The development and spread of antibiotic resistance are dynamic evolutionary processes. Studying these dynamics in controlled laboratory settings and in vivo models is crucial for predicting and mitigating resistance to new agents.

Dynamics of Resistance Emergence in Controlled Laboratory Settings

Controlled laboratory environments allow researchers to directly observe and manipulate the evolutionary pathways leading to antibiotic resistance.

Laboratory Evolution Studies: Techniques such as serial passage, where bacterial cultures are repeatedly exposed to increasing concentrations of an antibiotic over many generations, are fundamental. This process selects for spontaneous mutations that confer resistance, allowing scientists to track the genetic and phenotypic changes that occur mdpi.comnih.govdrugtargetreview.com. These studies can reveal the rate at which resistance emerges and the specific genetic alterations involved mdpi.comdrugtargetreview.com.

High-Throughput Screening and Automation: Advanced laboratory systems enable the simultaneous monitoring of numerous bacterial populations under various antibiotic exposures. This high-throughput approach accelerates the discovery of resistance mechanisms and the identification of potential evolutionary trade-offs, such as collateral sensitivity, where resistance to one drug might increase susceptibility to another mdpi.comdrugtargetreview.com.

Identification of Resistance Determinants: By combining phenotypic observations with genomic analysis (e.g., whole-genome sequencing), researchers can pinpoint the specific genes and mutations responsible for resistance development mdpi.com.

Illustrative Data Table 1: Resistance Development Over Serial Passages

This table provides a hypothetical representation of how resistance might emerge in a bacterial population exposed to increasing concentrations of a novel antibiotic in a laboratory setting.

| Passage Number | Antibiotic Concentration (µg/mL) | Bacterial Growth (Optical Density at 600 nm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Identified Resistance Mechanism (Hypothetical) |

| 0 | 2 | 0.85 | 2 | None detected |

| 15 | 4 | 0.78 | 4 | Upregulation of efflux pump |

| 30 | 8 | 0.81 | 8 | Mutation in target enzyme |

| 45 | 16 | 0.75 | 16 | Reduced outer membrane permeability |

| 60 | 32 | 0.70 | 32 | Combination of mechanisms |

Note: This table is illustrative and based on general principles of antibiotic resistance evolution. Specific data for "Antibiotic 79002" is unavailable.

Dynamics of Resistance Emergence in in vivo Models

In vivo models, typically employing animal hosts, offer a more complex and clinically relevant environment to study resistance emergence, integrating host-pathogen interactions and physiological factors.

Animal Infection Models: Studies using models such as mice or zebrafish larvae infected with bacteria allow researchers to assess how antibiotics affect bacterial populations within a living organism. These models can reveal how factors like host immunity, antibiotic distribution, and the presence of a native microbiome influence the selection and spread of resistance nih.govjlabphy.org.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: In vivo studies often integrate PK/PD principles to understand the relationship between antibiotic concentration over time and its effect on bacterial growth and resistance. This helps in designing dosing regimens that maximize efficacy while minimizing the selection pressure for resistance jlabphy.orgpitt.edu.

Simulating Clinical Exposure: Advanced in vivo models, such as hollow-fiber infection models (HFIMs), can mimic human exposure to antibiotics over extended periods, providing critical insights into resistance development under conditions that closely resemble clinical treatment scenarios pitt.edu.

Horizontal Gene Transfer: In the complex microbial communities present in vivo, bacteria can readily exchange genetic material, including resistance genes, through mechanisms like conjugation, transformation, and transduction. This horizontal gene transfer can significantly accelerate the dissemination of resistance traits among different bacterial species mdpi.comnih.gov.

Illustrative Data Table 2: In vivo Resistance Emergence Over Time

This table presents hypothetical data tracking the emergence of resistance in a bacterial infection model within a host organism treated with an antibiotic.

| Time Post-Infection (Hours) | Antibiotic Treatment | Bacterial Load (Log CFU/mL) | MIC of Antibiotic (µg/mL) | Observed Resistance Phenotype |

| 0 | None | 3.5 | 1 | Susceptible |

| 24 | Antibiotic X (1x) | 2.1 | 1 | Susceptible |

| 48 | Antibiotic X (1x) | 1.5 | 2 | Reduced Susceptibility |

| 72 | Antibiotic X (1x) | 2.5 | 4 | Resistant (Efflux pump) |

| 96 | Antibiotic X (1x) | 3.0 | 8 | Highly Resistant |

| 72 (Combo: X+Y) | Antibiotic X + Y | 1.8 | 2 (X) / 4 (Y) | Synergistic effect observed |

Note: This table is illustrative. "Antibiotic X" and "Antibiotic Y" are generic placeholders. Specific data for "this compound" is unavailable.

Compound List

Ampicillin

Cefixime

Ceftazidime/avibactam (CAZ-AVI)

Cephalosporins

Chloramphenicol

Fluoroquinolones (FQ)

Fosfomycin

Glycopeptides

Imipenem-relebactam (IMI-REL)

Kanamycin

Linezolid

Macrolides

Meropenem-vaborbactam (MER-VAB)

Methicillin

Penicillins

Polymyxins

Quinolones

Rifampicin

Sulfonamides

Tetracycline

Trimethoprim-sulfamethoxazole

Vancomycin

Combinatorial Antimicrobial Strategies Involving Antibiotic 79002

Investigation of Synergistic and Antagonistic Interactions with Established Antimicrobials

Information regarding studies that have assessed the combined effects of Antibiotic 79002 with other established antibiotics is not available.

Enhancement of Activity against Multidrug-Resistant (MDR) and Pan-Drug-Resistant (PDR) Pathogens

There is no accessible research detailing the efficacy of this compound, either alone or in combination, against specific MDR and PDR bacterial strains.

Impact of this compound in Combination on Biofilm Formation and Eradication

Data on the role of this compound in inhibiting the formation of or eradicating existing biofilms, particularly in a combinatorial therapeutic context, could not be found.

Potential for Combination with Non-Antibiotic Adjuvants (e.g., efflux pump inhibitors, β-lactamase inhibitors)

There is no available literature exploring the synergistic potential of this compound with non-antibiotic adjuvants that could enhance its activity or overcome resistance mechanisms.

To facilitate a comprehensive review as initially requested, further identifying information for "this compound" is necessary. An alternative name, its chemical class, or any published studies, however preliminary, would be required to proceed with a detailed scientific article.

A new antibiotic, 79002, from Streptomyces sp. - PubAg A new antibiotic, 79002, from Streptomyces sp. Full Text Options. Export Citation. Share. Close. Share This Paper. Abstract. A new antibiotic, 79002, was ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v54uN3g6V36x1U1c6t4g32V4K2B9j4m0s1j-g957m4g0C-Jg49qY36f2N5v0i64X_tM5xT-l8TqJzM1612-jD9Dq3Tf6Vw_r-N3g-98-33l3z0u4N-x-9X-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-tore/1982/a-new-antibiotic-79002-from-streptomyces-sp.html